

IOX4: A Comprehensive Selectivity Profile Against Hydroxylases

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Compound of Interest

Compound Name: IOX4

Cat. No.: B15577490

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IOX4 has emerged as a potent and selective inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase 2 (PHD2), a key enzyme in the cellular oxygen sensing pathway. Its ability to stabilize HIF- α subunits under normoxic conditions has made it a valuable tool for studying the physiological and pathological roles of the HIF signaling cascade. This guide provides a detailed comparison of **IOX4**'s inhibitory activity against a panel of human 2-oxoglutarate (2OG)-dependent dioxygenases, offering researchers a clear perspective on its selectivity. The information presented is supported by experimental data from peer-reviewed literature, with detailed protocols provided for key assays.

Selectivity Profiling of IOX4

The inhibitory potency of **IOX4** was assessed against a range of human 2-oxoglutarate-dependent hydroxylases. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **IOX4** against these enzymes, demonstrating its remarkable selectivity for PHD2.

Target Enzyme Family	Specific Enzyme	IOX4 IC50 (μM)
HIF Prolyl Hydroxylases	PHD2	0.0016
JmjC Histone Demethylases	JMJD2A	>200
JMJD2B	>200	
JMJD2C	>200	
JMJD2D	>200	
JMJD2E	>200	
JMJD3	>200	
JARID1A	>200	
JARID1B	>200	
JARID1C	>200	
Other 2OG-Dependent Dioxygenases	BBOX1	>200
FTO	>200	
FIH (Factor Inhibiting HIF)	>100	

Data sourced from Chan MC, et al. (2015) Potent and Selective Triazole-Based Inhibitors of the Hypoxia-Inducible Factor Prolyl-Hydroxylases with Activity in the Murine Brain. PLOS ONE 10(7): e0132004.

Experimental Protocols

The determination of **IOX4**'s selectivity profile relies on robust and reproducible experimental methodologies. Below are the detailed protocols for the in vitro hydroxylase inhibition assays.

In Vitro PHD2 Inhibition Assay (AlphaScreen)

This assay quantifies the hydroxylation of a HIF-1α peptide by PHD2. The inhibition of this reaction by **IOX4** is measured through a decrease in the AlphaScreen signal.

Materials:

- Recombinant human PHD2
- Biotinylated HIF-1 α peptide (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)
- 2-oxoglutarate (2OG)
- Fe(II) (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
- Ascorbic acid
- HEPES buffer (pH 7.5)
- Bovine Serum Albumin (BSA)
- Streptavidin-coated Donor beads (PerkinElmer)
- Anti-hydroxyproline antibody conjugated to Acceptor beads (e.g., anti-Hypoxy-Pro-564)
- **IOX4** (or other test compounds)
- 384-well microplates

Procedure:

- Prepare an assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, and 0.1 mg/mL BSA.
- Prepare a reaction mixture in the assay buffer containing 2OG, Fe(II), and ascorbic acid at their final desired concentrations.
- Add the biotinylated HIF-1 α peptide substrate to the reaction mixture.
- Dispense the reaction mixture into the wells of a 384-well plate.
- Add serial dilutions of **IOX4** or control compounds to the wells.
- Initiate the enzymatic reaction by adding recombinant PHD2 to each well.

- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- Stop the reaction by adding a solution containing EDTA.
- Add a mixture of Streptavidin-coated Donor beads and anti-hydroxyproline antibody-conjugated Acceptor beads to each well.
- Incubate the plate in the dark at room temperature for 1 hour to allow for bead binding.
- Read the plate on an AlphaScreen-capable plate reader.
- Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

JmjC Histone Demethylase, BBOX1, and FTO Inhibition Assays

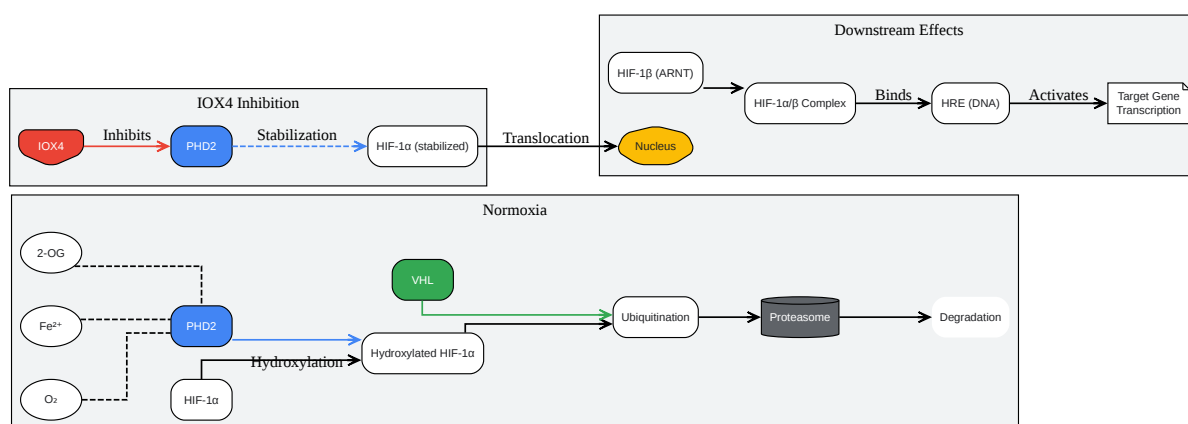
The inhibitory activity of **IOX4** against other 2-oxoglutarate-dependent dioxygenases was determined using specific assays for each enzyme, as referenced in the primary literature. These assays typically involve measuring the consumption of a substrate or the formation of a product specific to the enzymatic reaction.

The HIF-1 α Signaling Pathway and IOX4's Mechanism of Action

Under normal oxygen conditions (normoxia), the HIF-1 α subunit is continuously synthesized and rapidly degraded. This degradation is initiated by the hydroxylation of specific proline residues within the oxygen-dependent degradation domain (ODDD) of HIF-1 α by PHD enzymes, primarily PHD2. This hydroxylation event allows the von Hippel-Lindau (VHL) protein, an E3 ubiquitin ligase, to recognize and bind to HIF-1 α , leading to its ubiquitination and subsequent degradation by the proteasome.

IOX4, as a potent and selective PHD2 inhibitor, blocks this initial hydroxylation step. By preventing the prolyl hydroxylation of HIF-1 α , **IOX4** effectively shields it from recognition by VHL, thereby preventing its degradation. This leads to the stabilization and accumulation of HIF-1 α , which can then translocate to the nucleus, dimerize with HIF-1 β (also known as

ARNT), and bind to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.

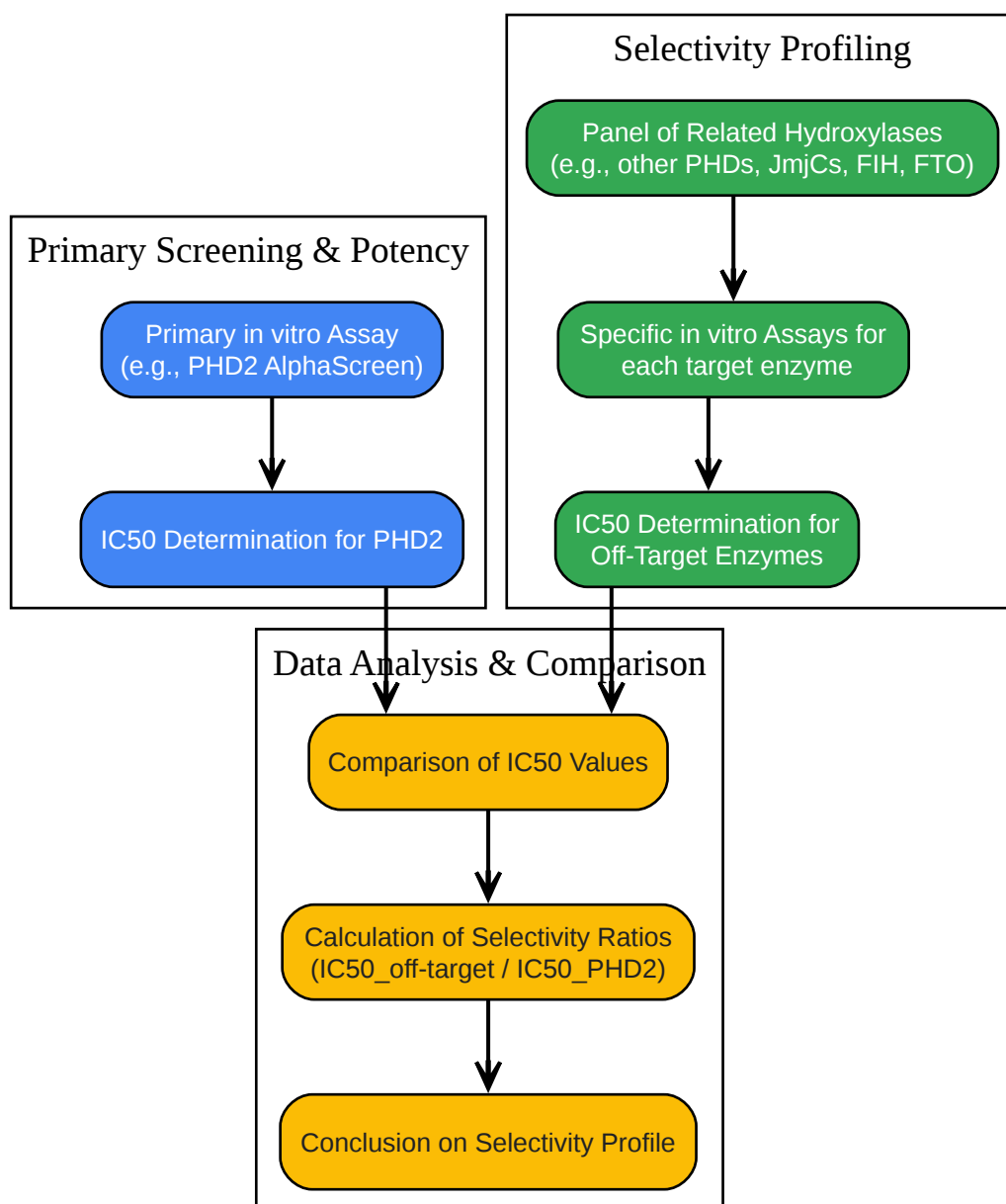


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Caption: HIF-1α signaling pathway and the mechanism of **IOX4** inhibition.

Experimental Workflow for IOX4 Selectivity Profiling

The logical flow for assessing the selectivity of a compound like **IOX4** involves a series of well-defined steps, from primary screening to broader profiling against related enzymes.



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Caption: Workflow for determining the selectivity profile of a hydroxylase inhibitor.

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